molecular formula C13H11NO6 B455822 Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 375356-39-1

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate

Cat. No.: B455822
CAS No.: 375356-39-1
M. Wt: 277.23g/mol
InChI Key: KZQJMFFARWGURV-UHFFFAOYSA-N
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Description

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group and a nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-nitrophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro group is known to enhance its biological activity, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. The ability to modify its structure allows for the design of molecules with specific biological targets .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and ester group also play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the nitrophenoxy methyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group .

Properties

IUPAC Name

methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-9(20-12)8-19-11-5-3-2-4-10(11)14(16)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQJMFFARWGURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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